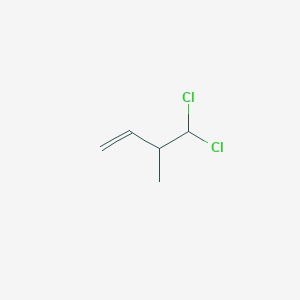![molecular formula C16H27O4PS B14401601 Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate CAS No. 87763-28-8](/img/structure/B14401601.png)
Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms. This particular compound is notable for its unique structure, which includes a sulfinyl group attached to a butane chain and a phenylethyl group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate typically involves the reaction of diethyl phosphonate with a suitable sulfinylating agent and a phenylethyl derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction. This reaction is carried out under microwave irradiation, which significantly reduces the reaction time to less than 10 minutes . The reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as sodium hydride, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products
The major products formed from these reactions include phosphonic acids, sulfides, and substituted phosphonates. These products have various applications in chemical synthesis and industrial processes.
Wissenschaftliche Forschungsanwendungen
Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate involves its interaction with molecular targets, such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The sulfinyl and phosphonate groups play a crucial role in these interactions, contributing to the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphonate: A simpler compound with similar reactivity but lacking the sulfinyl and phenylethyl groups.
Diethyl [1-(butane-1-sulfinyl)-1,2-diphenylethyl]phosphonate: A closely related compound with an additional phenyl group, which may alter its reactivity and applications.
Uniqueness
Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both sulfinyl and phenylethyl groups makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
87763-28-8 |
|---|---|
Molekularformel |
C16H27O4PS |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(1-butylsulfinyl-1-diethoxyphosphorylethyl)benzene |
InChI |
InChI=1S/C16H27O4PS/c1-5-8-14-22(18)16(4,15-12-10-9-11-13-15)21(17,19-6-2)20-7-3/h9-13H,5-8,14H2,1-4H3 |
InChI-Schlüssel |
WQOZUYYPINAIJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)C(C)(C1=CC=CC=C1)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14401520.png)
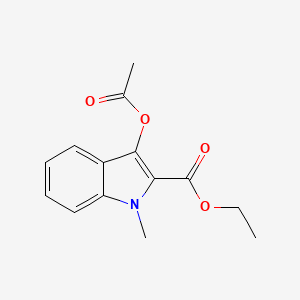
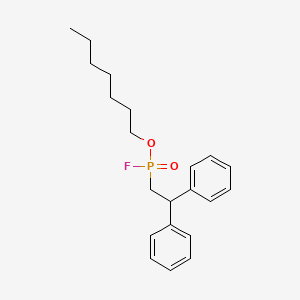

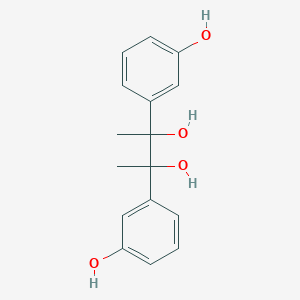
![Diethyl [3-(diphenylphosphanyl)propyl]phosphonate](/img/structure/B14401553.png)
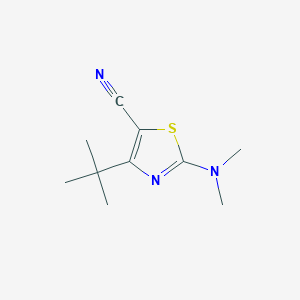


![N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B14401579.png)
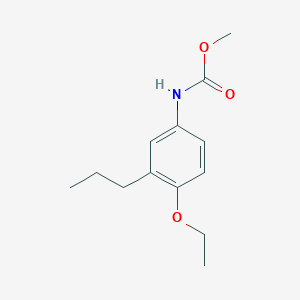
![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)
![1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14401599.png)
